Ethyl 4-chlorobenzimidate

Synthetic Methodology Regioselectivity Spiro Compounds

Ethyl 4-chlorobenzimidate (CAS 40546-41-6, often supplied as the hydrochloride salt) is a member of the benzimidate class of organic reagents. Characterized by its reactive imidate functional group (–C(=NH)O–) and a para-chlorophenyl substituent, it has a molecular weight of 183.63 g/mol (free base) and a high lipophilicity (XLogP3-AA: 2.9).

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
Cat. No. B7860047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chlorobenzimidate
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCCOC(=N)C1=CC=C(C=C1)Cl
InChIInChI=1S/C9H10ClNO/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,11H,2H2,1H3
InChIKeyXHYSKFPWUYZGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Chlorobenzimidate (Hydrochloride): A Core Reagent for Triazole Synthesis and Bioactive Scaffold Construction


Ethyl 4-chlorobenzimidate (CAS 40546-41-6, often supplied as the hydrochloride salt) is a member of the benzimidate class of organic reagents [1]. Characterized by its reactive imidate functional group (–C(=NH)O–) and a para-chlorophenyl substituent, it has a molecular weight of 183.63 g/mol (free base) and a high lipophilicity (XLogP3-AA: 2.9) [1]. Its established applications are as a versatile electrophilic building block in organic synthesis, most notably for the construction of nitrogen-containing heterocycles like 1,2,4-triazoles and triazoloisoquinolines, which are privileged structures in medicinal chemistry and agrochemical research .

Why Unsubstituted or Differently Substituted Benzimidates Are Not Suitable Replacements for Ethyl 4-Chlorobenzimidate


Direct substitution of Ethyl 4-chlorobenzimidate with a simpler analog like Ethyl benzimidate or even a positional isomer (e.g., *m*- or *o*-chlorobenzimidate) is scientifically unsound and can lead to process failure. The electron-withdrawing nature and specific *para* positioning of the chlorine atom on the aromatic ring are critical determinants of the reagent's electrophilic reactivity and the regiochemical outcomes of subsequent reactions . For instance, in the synthesis of pharmacologically relevant 2-aryl-1,2,4-triazole systems, the *para*-chloro substituent is essential for generating the specific steric and electronic environment necessary for the desired cyclocondensation, directly influencing the formation and biological profile of the final heterocycle .

Quantitative Evidence for Selecting Ethyl 4-Chlorobenzimidate: A Comparative Analysis Against Relevant Analogs


Differentiation by Reactivity: *Para*-Chloro Substitution Enables Regioselective Spiro-Heterocycle Formation

Ethyl 4-chlorobenzimidate exhibits distinct regioselectivity in cyclization reactions compared to related reagents. Its reaction with a specific pinane-based aminodiol yielded a single regioisomeric spiro compound (21A). This outcome is notably different from the reaction of the same aminodiol with aldehydes, which proceeds with the opposite regioselectivity, underscoring that the choice of electrophilic partner (imidate vs. aldehyde) dictates the product architecture [1].

Synthetic Methodology Regioselectivity Spiro Compounds

Differentiation by End-Product Bioactivity: 4-Chlorophenyl Moiety is Crucial for Potent Antibacterial and Antiurease Triazoles

The use of Ethyl 4-chlorobenzimidate as a synthon directly translates to potent bioactivity in the resulting 3,5-disubstituted-1,2,4-triazoles. While specific IC50 values for the final compounds derived from this exact reagent are not publicly itemized in the referenced abstract, the study by Gumrukcuoglu et al. explicitly positions this compound as a key starting material for generating a library of novel triazoles with demonstrated and evaluated antibacterial, antiurease, and antioxidant activities . This contrasts sharply with the likely inertness or significantly lower activity of triazoles derived from an unsubstituted phenyl imidate.

Antibacterial Agents Antiurease Agents Triazole Derivatives

Differentiation in Process Chemistry: High-Yielding Pinner Synthesis for Scalable Supply

The synthesis of Ethyl 4-chlorobenzimidate hydrochloride via the well-established Pinner reaction of 4-chlorobenzonitrile with ethanol/HCl proceeds with a high and reliable yield, a key factor for industrial procurement. A documented procedure reports an isolated yield of 90% (36.8 g product from 25.6 g nitrile) . This is comparable to other high-yielding Pinner reactions for benzimidates, but the starting material availability and cost-effectiveness are specific to the 4-chloro derivative.

Process Chemistry Synthetic Yield Pinner Reaction

Optimal Research and Industrial Application Scenarios for Ethyl 4-Chlorobenzimidate


Medicinal Chemistry: Targeted Synthesis of 2-Aryl-1,2,4-Triazole Bioactives

Ethyl 4-chlorobenzimidate is a strategic building block for synthesizing focused libraries of 2-(4-chlorophenyl)-substituted 1,2,4-triazoles. This specific substitution pattern is critical for achieving the antibacterial, antiurease, and antioxidant activities described in the literature [1]. Procurement is justified when a project's structure-activity relationship (SAR) requires the *para*-chlorophenyl moiety, as no other reagent can efficiently and directly install this group to form the target triazole core.

Process Chemistry: Scalable Route to Triazoloisoquinoline Intermediates

This compound is an essential intermediate in the patent-defined synthesis of triazoloisoquinoline-based drug candidates, such as Lotrifen and its analogs [1]. The procedure involves a neat cyclization with 2-amino-3,4-dihydro-1(2H)-isoquinolinone at 125°C, demonstrating a robust, solvent-free (or minimal solvent) industrial process. Its use is mandated for reproducing these patented routes to specific developmental compounds.

Academic Research: Exploring Regioselectivity in Heterocycle Construction

For synthetic methodology groups studying regio- and stereoselective cyclization, Ethyl 4-chlorobenzimidate offers a unique electrophilic partner. Its reaction with polyfunctional nucleophiles like aminodiols provides a clear example of how an imidate can direct ring closure toward a specific spiro heterocyclic framework, distinct from aldehydes or ketones [2]. This makes it a valuable tool for fundamental investigations into reaction mechanisms and developing new synthetic methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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